

# 2-Methylhexanoyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis

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## Compound of Interest

Compound Name: 2-methylhexanoyl Chloride

Cat. No.: B1623030

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## Abstract

This technical guide provides an in-depth exploration of **2-methylhexanoyl chloride**, a key intermediate in modern organic synthesis. While the specific historical discovery of this molecule is not extensively documented, its significance is intrinsically linked to the development and application of its parent carboxylic acid, 2-methylhexanoic acid. This document details the compound's chemical and physical properties, outlines established synthetic protocols for both the precursor acid and the final acyl chloride, and discusses its applications, particularly in the realm of pharmaceutical development. The guide is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this versatile reagent.

## Introduction and Historical Context

**2-Methylhexanoyl chloride** ( $C_7H_{13}ClO$ ) is a mono-carbonyl chloride that serves as a reactive and versatile intermediate in a variety of chemical transformations.<sup>[1][2]</sup> Its utility lies in the electrophilic nature of the carbonyl carbon, making it an excellent acylating agent for introducing the 2-methylhexanoyl moiety into a target molecule.

The history of **2-methylhexanoyl chloride** is not marked by a singular, celebrated discovery. Instead, its emergence is a practical consequence of the broader advancements in organic synthesis, where the conversion of carboxylic acids to more reactive acyl chlorides became a standard and indispensable tool. The true impetus for the synthesis and use of **2-methylhexanoyl chloride** is found in the applications of its precursor, 2-methylhexanoic acid.

A notable example is the synthesis of the high-potency sweetener candidate NC-00637, which required large quantities of (S)-2-methylhexanoic acid.[3][4] In this context, the conversion of the chiral acid to its corresponding acyl chloride is a critical step for its subsequent coupling in the total synthesis of the target molecule.[4] This highlights a common theme: the importance of **2-methylhexanoyl chloride** is driven by the synthetic challenges and goals of creating more complex molecules.

## Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>13</sub> ClO	[1][2][5]
Molecular Weight	148.63 g/mol	[1][5][6]
CAS Number	41693-47-4	[1][2][5]
Appearance	Clear, colorless liquid	[5]
Boiling Point	162.9°C at 760 mmHg	[2]
Density	0.971 g/cm <sup>3</sup>	[2]
Refractive Index	1.4270-1.4320 @ 20°C	[2][5]
Flash Point	54.9°C	[2]
InChI Key	WKEBL SOTVYFYKY- UHFFFAOYSA-N	[5][6]
SMILES	CCCC(C)C(=O)Cl	[5]

Spectroscopic data provides the structural fingerprint of the molecule. While a comprehensive dataset from a single source is not available, typical spectral characteristics can be inferred from publicly available data. The Infrared (IR) spectrum will prominently feature a strong carbonyl (C=O) stretching band characteristic of an acyl chloride, typically in the range of 1780-1815 cm<sup>-1</sup>. Data is available from sources such as PubChem and SpectraBase.[7]

## Synthesis of 2-Methylhexanoyl Chloride

The synthesis of **2-methylhexanoyl chloride** is most commonly and efficiently achieved by the chlorination of its parent carboxylic acid, 2-methylhexanoic acid. This transformation is a cornerstone of organic synthesis, and several reagents can effect this change.

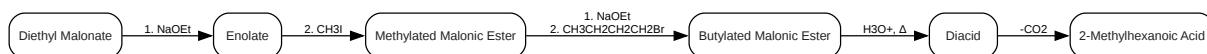
### Synthesis of the Precursor: 2-Methylhexanoic Acid

The availability of the precursor acid is the logical starting point. Various methods have been developed for its synthesis, including classical approaches like the malonic ester synthesis and more modern asymmetric techniques when enantiopurity is required.[8][9]

Malonic Ester Synthesis Approach:

This classical C-C bond-forming reaction provides a reliable route to racemic 2-methylhexanoic acid.

- Step 1: Deprotonation. Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.
- Step 2: Alkylation. The enolate is then alkylated with a suitable alkyl halide. For 2-methylhexanoic acid, a two-step alkylation is required: first with a methyl halide (e.g., methyl iodide) and then with a butyl halide (e.g., butyl bromide).
- Step 3: Hydrolysis and Decarboxylation. The resulting dialkylated malonic ester is hydrolyzed to the corresponding dicarboxylic acid, which, upon heating, readily decarboxylates to yield 2-methylhexanoic acid.



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Figure 1: Malonic ester synthesis of 2-methylhexanoic acid.

### Conversion to 2-Methylhexanoyl Chloride

The most prevalent method for converting 2-methylhexanoic acid to its acyl chloride is through the use of thionyl chloride ( $\text{SOCl}_2$ ). This method is favored for its efficiency and the fact that the byproducts are gaseous ( $\text{SO}_2$  and  $\text{HCl}$ ), which simplifies purification.

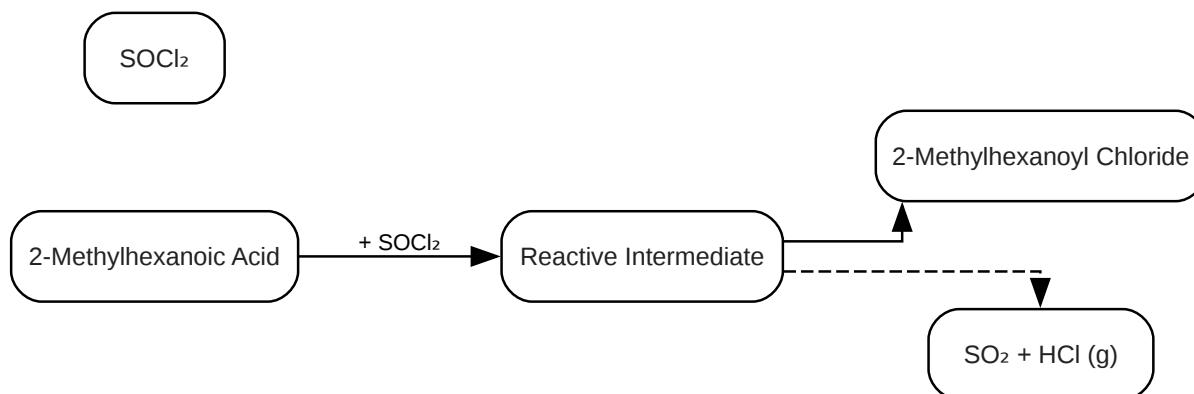
#### Experimental Protocol: Synthesis via Thionyl Chloride

- Objective: To synthesize **2-methylhexanoyl chloride** from 2-methylhexanoic acid.
- Materials:
  - 2-methylhexanoic acid
  - Thionyl chloride ( $\text{SOCl}_2$ )
  - Anhydrous solvent (e.g., toluene or dichloromethane)
  - Distillation apparatus
  - Reaction flask with reflux condenser and gas trap
- Procedure:
  - In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize  $\text{HCl}$  and  $\text{SO}_2$ ), add 2-methylhexanoic acid (1.0 eq).
  - Dissolve the acid in a minimal amount of an anhydrous solvent like toluene.
  - Slowly add thionyl chloride (typically 1.2-1.5 eq) to the solution at room temperature. The addition may be exothermic.
  - Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases. The progress can be monitored by the disappearance of the carboxylic acid starting material using techniques like TLC or IR spectroscopy.
  - After the reaction is complete, carefully distill off the excess thionyl chloride and the solvent.

- The crude **2-methylhexanoyl chloride** can then be purified by fractional distillation under reduced pressure to yield the final product. A similar procedure is described for a related compound, 2-methyl-2-ethyl-hexanoyl chloride.[1]

Causality and Experimental Choices:

- Excess Thionyl Chloride: An excess of thionyl chloride is used to ensure the complete conversion of the carboxylic acid and to drive the reaction to completion.
- Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
- Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as **2-methylhexanoyl chloride** is moisture-sensitive and will readily hydrolyze back to the carboxylic acid.
- Gas Trap: The byproducts, sulfur dioxide and hydrogen chloride, are corrosive and toxic gases and must be neutralized in a basic solution trap.



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Figure 2: Synthesis of **2-methylhexanoyl chloride** from 2-methylhexanoic acid.

## Applications in Drug Development and Synthesis

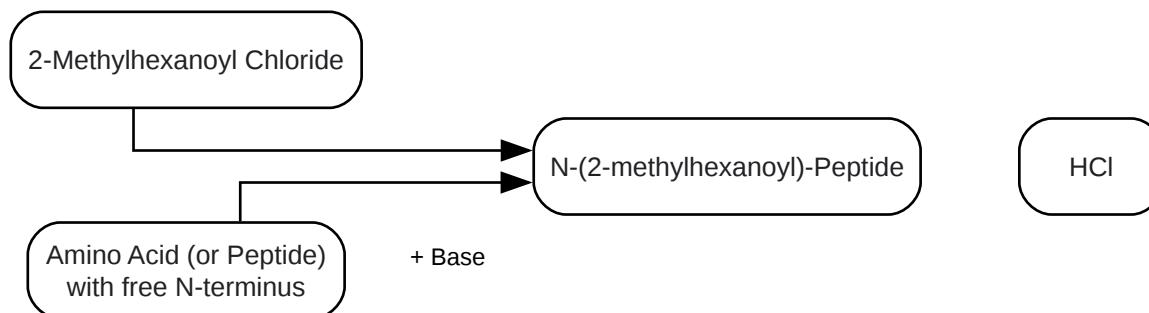
Acyl chlorides are powerful reagents in the synthesis of active pharmaceutical ingredients (APIs) due to their high reactivity, which allows for the efficient formation of amide and ester

bonds. While specific examples detailing the use of **2-methylhexanoyl chloride** are often proprietary, its role can be understood through its application in peptide synthesis and its analogy to similar acylating agents like 2-ethylhexanoyl chloride.[10][11][12]

## Peptide Synthesis

In peptide synthesis, the formation of the amide bond between two amino acids is the fundamental step. While modern peptide synthesis often relies on coupling reagents, the use of acyl chlorides, particularly for N-terminal capping or the introduction of non-natural lipophilic side chains, is a valid strategy. The 2-methylhexanoyl group can be introduced to the N-terminus of a peptide to increase its lipophilicity, which can enhance its ability to cross cell membranes.

The process involves reacting the free amine of an amino acid or peptide with **2-methylhexanoyl chloride**, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[13][14][15]



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